Comparative Computed Lipophilicity and Polar Surface Area vs. 2-(2-Nitrophenyl)thiazole-4-carbaldehyde
The target compound exhibits a computed XLogP3-AA value of 2.1, compared to 2.2 for its 2-nitrophenyl isomer [1]. The topological polar surface area (TPSA) for the 4-nitro isomer is 104 Ų, while the 2-nitro isomer has a TPSA of 104 Ų [1]. While TPSA is identical, the difference in lipophilicity (ΔXLogP = -0.1) is a quantifiable, albeit small, difference in a key property for drug design and solubility [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2-(2-Nitrophenyl)-1,3-thiazole-4-carbaldehyde: 2.2 |
| Quantified Difference | -0.1 |
| Conditions | Computed by PubChem 2.1 (2021.05.07 release) |
Why This Matters
Lipophilicity directly influences a compound's solubility, membrane permeability, and metabolic stability, making this difference critical for selecting the optimal starting material in drug discovery programs.
- [1] PubChem. (2025). 2-(2-Nitrophenyl)-1,3-thiazole-4-carbaldehyde (CID 61834748). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/61834748 View Source
